molecular formula C22H22N2O6S2 B4733781 Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate

Cat. No.: B4733781
M. Wt: 474.6 g/mol
InChI Key: FOFSZAWZGSVVRI-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a central thiophene ring substituted with:

  • A 4-methyl group at position 2.
  • A thiophene-2-amido moiety at position 2, introducing a secondary heterocyclic system.
  • A (2,4-dimethoxyphenyl)carbamoyl group at position 5, providing electron-donating methoxy substituents.
  • An ethyl carboxylate ester at position 3, enhancing solubility and modulating reactivity .

Properties

IUPAC Name

ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-5-30-22(27)17-12(2)18(32-21(17)24-19(25)16-7-6-10-31-16)20(26)23-14-9-8-13(28-3)11-15(14)29-4/h6-11H,5H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFSZAWZGSVVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through cyclization reactions, followed by functional group modifications to introduce the desired substituents . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced thiophene derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues and their substituent differences are summarized below:

Compound Name Substituents (Positions 2, 4, 5) Key Structural Variations Reference
Target Compound 2: Thiophene-2-amido; 4: Methyl; 5: 2,4-Dimethoxyphenyl Reference standard for comparison
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 2: 4-Methylbenzamido; 5: 2-Methoxyphenyl Reduced methoxy substitution on phenyl; benzamido vs. thiophene-amido at position 2
Ethyl 5-acetyl-2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate 2: 2-Chlorobenzamido; 4: Phenyl; 5: Acetyl Acetyl at position 5; chloro substituent on benzamido; phenyl at position 4
Ethyl 4-(4-chlorophenyl)-2-(2-cyanoacetamido)thiophene-3-carboxylate 2: Cyanoacetamido; 4: 4-Chlorophenyl; 5: Unsubstituted Cyanoacetamido at position 2; 4-chlorophenyl at position 4
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 5: 4-Ethoxycarbonylphenyl; 2: 4-Methylbenzamido Ethoxycarbonylphenyl at position 5; methylbenzamido at position 2

Key Observations :

  • Position 4 : Methyl substitution minimizes steric hindrance compared to bulkier phenyl or chlorophenyl groups, favoring solubility .

Comparison with Analogues :

  • Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate (): Synthesized via thiocarbamoyl cyclization with chloroacetone, yielding 70–80% purity. The target compound’s 2,4-dimethoxyphenyl group may require milder conditions to preserve methoxy stability .
  • Ethyl 4-(4-chlorophenyl)-2-(2-cyanoacetamido)thiophene-3-carboxylate (): Uses thiophosgene for isothiocyanate intermediate formation, contrasting with the target’s carbamoylation, which avoids toxic reagents .
Physicochemical Properties
Property Target Compound Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate Ethyl 4-(4-chlorophenyl)-2-(2-cyanoacetamido)thiophene-3-carboxylate
Molecular Weight (g/mol) ~495 (estimated) 440 392
Solubility Moderate in DMSO, low in water Low in polar solvents due to phenyl groups Higher in acetone due to cyano group
Melting Point Not reported (analogue: 160–165°C ) 145–148°C 132–135°C

Analysis :

  • The target’s higher molecular weight and methoxy groups may reduce crystallinity compared to acetyl or cyano-substituted analogues .
  • Ethyl carboxylate at position 3 improves solubility in organic solvents relative to unesterified analogues .

Biological Activity

Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring through cyclization reactions and the introduction of various functional groups via substitution reactions. The final product is obtained through esterification with ethanol, yielding the ethyl ester form.

Anticancer Properties

Research indicates that thiophene derivatives, including the compound , exhibit significant anticancer activity. For instance, studies have shown that similar thiophene compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl and thiophene rings enhance cytotoxicity against cancer cells .

CompoundCell Line TestedIC50 (µg/mL)
Compound AA-431 (skin cancer)1.98 ± 1.22
Compound BU251 (glioblastoma)< 10
This compoundTBDTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Interaction : It could interact with receptors that modulate cell growth and apoptosis.

Molecular dynamics simulations have suggested that the compound interacts favorably with target proteins through hydrophobic contacts, which is crucial for its anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Thiophene derivatives are often evaluated for their ability to combat bacterial infections. Preliminary data indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values are yet to be determined.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on a series of thiophene derivatives demonstrated that compounds with similar structural motifs significantly inhibited the growth of various cancer cell lines. The presence of methoxy groups on the phenyl ring was correlated with enhanced activity against breast cancer cells.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of thiophene derivatives found that those with a carbamoyl substituent exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate

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